molecular formula C5H8N2 B048361 3,5-Dimethylpyrazole CAS No. 67-51-6

3,5-Dimethylpyrazole

Cat. No.: B048361
CAS No.: 67-51-6
M. Wt: 96.13 g/mol
InChI Key: SDXAWLJRERMRKF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole (C₅H₈N₂, molecular weight 96.133 g/mol) is a nitrogen-containing heterocyclic compound characterized by two methyl groups at the 3- and 5-positions of the pyrazole ring . It is synthesized via the reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate under alkaline conditions, with the latter method preferred for safety and reproducibility . Key physical properties include its crystalline structure, solubility in polar solvents, and ability to form stable coordination complexes with transition metals like silver and copper . Its applications span antimicrobial agents, nitrification inhibitors in agriculture, and intermediates in synthesizing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine hydrate. The reaction typically occurs in ethanol or aqueous alkali. The reaction with hydrazine hydrate can sometimes be violent, so hydrazine sulfate in aqueous alkali is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .

Industrial Production Methods: In industrial settings, this compound is synthesized using acetylacetone and hydrazine hydrate as starting materials, with acids such as glacial acetic acid, formic acid, propionic acid, or butyric acid as catalysts. The reaction is carried out in solvents like alcohol, water, or amines at temperatures ranging from 0°C to 120°C .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives .

Scientific Research Applications

Agricultural Applications

Nitrification Inhibition

One of the primary applications of 3,5-dimethylpyrazole is as a nitrification inhibitor in agricultural soils. Research by Lu et al. demonstrated that DMP significantly reduces nitrate leaching and enhances nitrogen use efficiency in crops. The compound inhibits the activity of nitrifying bacteria, thereby slowing down the conversion of ammonium to nitrate in soil. This property is crucial for sustainable agriculture as it minimizes fertilizer runoff into water bodies.

StudyApplicationFindings
Lu et al. (2020)Nitrification InhibitorDMP application reduced nitrate leaching by 30% compared to controls.

Pharmaceutical Applications

Antibacterial Activity

This compound has been explored for its antibacterial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis.

StudyBacterial StrainActivity
Sigma-Aldrich DataStaphylococcus aureusEffective at concentrations >100 µg/mL

Case Study: Synthesis of Antibacterial Derivatives

A study on the synthesis of N-substituted derivatives of DMP showed promising results in enhancing antibacterial activity. The derivatives were tested against common pathogens, demonstrating improved efficacy compared to DMP alone.

Material Science Applications

Ligand in Coordination Chemistry

DMP serves as a bidentate ligand in coordination chemistry, particularly with transition metals like zinc and copper. It forms stable complexes that are utilized in various catalytic processes.

Metal ComplexFormation ConditionsStability
[Zn(HDMP)2(RCO2)2]Methanol solutionStable under ambient conditions

Photochromic Materials

Recent research has highlighted the potential of DMP derivatives as photochromic materials for rewritable imaging applications. These materials change color upon exposure to light and can be used in data storage technologies.

Environmental Applications

Soil Remediation

DMP has shown potential in environmental remediation efforts, particularly in the removal of heavy metals from contaminated soils. Its chelating properties allow it to bind with metal ions, facilitating their extraction from the soil matrix.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • Bond Lengths and Angles :
    The C–N bond lengths in 3,5-dimethylpyrazole (1.319–1.355 Å) and N–N bond lengths (1.336–1.370 Å) are consistent with other pyrazole derivatives, such as 4-(4-pyridil)-3,5-dimethylpyrazole hydrate. However, bond angles like C–N–N (103.8–113.8°) differ slightly due to steric and electronic effects of substituents .
  • Coordination Modes: In metal complexes, this compound exhibits monodentate, bidentate, or tridentate coordination. For example, in [Cu(C₉H₇O₃N)(C₅H₈N₂)₂], it adopts a square-pyramidal geometry, contrasting with analogous nickel complexes where coordination distances remain shorter (2.017 Å vs. 2.342 Å in Cu) due to Jahn-Teller distortions .

Table 1: Structural Parameters of Selected Pyrazole Derivatives

Compound C–N Bond Length (Å) N–N Bond Length (Å) Coordination Geometry Reference
This compound 1.319–1.355 1.336–1.370 Trigonal/Planar
4-(4-Pyridyl)-DMP Hydrate 1.319–1.342 1.336–1.370 Bidentate/Tridentate
Cu-DMP Complex Square-Pyramidal

Table 2: Antimicrobial Activity of Silver Complexes

Compound IC₅₀ (C. albicans, mg/mL) IC₅₀ (E. coli, mg/mL) Reference
[Ag₂(3,5-dmpz)₂(tbtc)] 2.54 3.89
AgNO₃ >5.0 4.12
Imidazole-Ag Complex 4.10 3.75

Spectroscopic and Computational Insights

  • 15N NMR Shifts :
    In solid-state NMR, this compound exhibits single-site proton tautomerism (SSPT) with 15N chemical shifts at 190–220 ppm, distinct from 3,5-diphenylpyrazole (DPP), which shows two tautomeric signals due to stronger hydrogen bonding .
  • DFT Calculations : B3LYP/6-31G(d) simulations confirm its planar geometry and hyperpolarizability (β = 1.23 × 10⁻³⁰ esu), aligning with experimental FTIR and Raman spectra .

Biological Activity

3,5-Dimethylpyrazole (DMP) is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores the biological activity of DMP, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is a heterocyclic organic compound characterized by a pyrazole ring with two methyl groups at the 3 and 5 positions. The synthesis of DMP and its derivatives can be achieved through various methods, including the reaction of hydrazine with carbonyl compounds or imides. Recent studies have focused on synthesizing DMP derivatives to enhance their biological activity, particularly as phosphodiesterase inhibitors and antimicrobial agents .

1. Phosphodiesterase Inhibition

One of the most notable pharmacological activities of DMP derivatives is their ability to inhibit phosphodiesterase type 4 (PDE4). A study demonstrated that specific DMP derivatives exhibited considerable inhibitory activity against PDE4B, with one compound showing an IC50 value of 1.7 μM. This inhibition was associated with a blockade of LPS-induced TNFα release, indicating potential anti-inflammatory properties in models of asthma and sepsis .

2. Antimicrobial Activity

Research has shown that certain DMP derivatives possess significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of synthesized DMP derivatives against various microorganisms. Compounds derived from DMP exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing pronounced effects against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicated that specific substituents on the pyrazole ring could enhance antibacterial efficacy.

3. Antidiabetic Effects

DMP has also been investigated for its potential antidiabetic effects. A study highlighted the synthesis of indeno[1,2-c]pyrazol-4(1H)-ones based on DMP, which demonstrated Type II diabetes inhibitory activity. The mechanism appears to involve modulation of glucose metabolism pathways .

The biological activities of DMP are largely attributed to its ability to interact with various biological targets:

  • PDE4 Inhibition : By inhibiting PDE4, DMP reduces the breakdown of cyclic AMP (cAMP), leading to increased levels of this important signaling molecule involved in inflammatory responses.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.
  • Glucose Regulation : The modulation of enzymes involved in glucose metabolism suggests that DMP may enhance insulin sensitivity or alter glucose uptake in peripheral tissues.

Research Findings and Case Studies

The following table summarizes key findings from recent research on the biological activity of this compound:

StudyActivityKey Findings
PDE4 InhibitionCompound showed IC50 = 1.7 μM; effective in asthma models
AntimicrobialEffective against Staphylococcus aureus and E. coli; SAR analysis supports enhanced activity with specific substituents
AntidiabeticIndeno[1,2-c]pyrazol-4(1H)-ones derived from DMP showed Type II diabetes inhibitory activity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-dimethylpyrazole, and how do they influence experimental design?

  • Answer : Critical physicochemical properties include:

  • Molecular formula : C₅H₈N₂; Molecular weight : 96.13 g/mol .
  • Thermodynamic data : Proton affinity (933.5 kJ/mol), gas-phase basicity (900.1 kJ/mol), and ionization energy (8.75 eV) .
  • Thermal stability : Stable under standard conditions but decomposes at high temperatures (>200°C) .
  • Solubility : Soluble in polar solvents (e.g., DMSO, ethanol) and exhibits self-association in nonpolar solvents like CCl₄ .
  • Significance : These properties guide solvent selection, reaction conditions (e.g., reflux temperatures), and spectroscopic analysis (e.g., NMR in polar solvents).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key safety measures include:

  • Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in a cool, dry place away from oxidizers and ignition sources .
  • Emergency procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid water rinsing .
  • Toxicity : Acute oral toxicity (LD₅₀: 300–2000 mg/kg in rats), necessitating strict exposure control .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

  • Answer : Common methods include:

  • Hydrazide cyclization : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization .
  • Methylation : Introducing methyl groups via nucleophilic substitution or Grignard reactions .
  • Derivatization : Functionalizing the pyrazole ring with groups like cyanide (-CN) for pharmaceutical applications .
  • Purification : Column chromatography or recrystallization in ethanol-water mixtures to achieve >98% purity .

Advanced Research Questions

Q. How can crystallographic techniques elucidate the structural dynamics of this compound co-crystals?

  • Answer :

  • X-ray diffraction (XRD) : Resolve hydrogen-bonding networks in co-crystals with carboxylic acids (e.g., 2,6-dimethylbenzoic acid). For example, Ni(II) complexes exhibit 4+1 coordination geometry with bond distances of 2.017–2.081 Å .
  • SHELX refinement : Use SHELXL for small-molecule refinement and SHELXE for high-throughput phasing of hydrogen-bonded tetramers .
  • NMR validation : Compare experimental ¹³C/¹⁵N chemical shifts (e.g., C-4 at 102.7–105.1 ppm, N at –159.3 ppm) with computational models to confirm proton transfer states .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Answer :

  • QSAR modeling : Use ACD/ChemSketch to design derivatives and calculate descriptors (e.g., logP, polar surface area). The equation:
    pIC50=a(logP)+b(PSA)+c\text{pIC}_{50} = a(\text{logP}) + b(\text{PSA}) + c

     predicts antiproliferative activity against HT-29 colorectal cancer cells <span data-key="59" class="reference-num" data-pages="undefined">9</span>.  
    
    • Molecular docking : Simulate binding interactions with targets like tubulin (anticancer) or bacterial enzymes (antibacterial) .
    • Validation : Compare predicted vs. experimental IC₅₀ values to refine descriptor weights .

Q. How does solvent polarity influence the self-association behavior of this compound?

  • Answer :
    • IR spectroscopy : Monitor N-H stretching vibrations (3200–3400 cm⁻¹) to identify dimer/trimer formation. In CCl₄, this compound forms trimers (Kₐ ≈ 10³ M⁻²), while in benzene, dimerization dominates .
    • Thermodynamic analysis : Use van’t Hoff plots to calculate association enthalpies (ΔH ≈ –15 kJ/mol for trimers) .
    • Implications : Solvent choice affects reaction kinetics (e.g., nucleophilic substitution rates) and spectroscopic interpretation .

Q. What role does this compound play in designing nitrification inhibitors or pharmaceutical intermediates?

  • Answer :
    • Agricultural applications : As a nitrification inhibitor, it blocks ammonia oxidation in soil by binding to enzyme active sites (e.g., ammonia monooxygenase) .
    • Pharmaceutical synthesis : Serve as a scaffold for anticancer agents (e.g., pyrazole-naphthalene hybrids) or anti-inflammatory compounds via Suzuki coupling .
    • Mechanistic studies : Use isotopic labeling (¹⁵N) to track metabolic pathways in soil or biological systems .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole
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InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7)
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InChI Key

SDXAWLJRERMRKF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NN1)C
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID5058777
Record name 3,5-Dimethylpyrazole
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Molecular Weight

96.13 g/mol
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Physical Description

Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS]
Record name 1H-Pyrazole, 3,5-dimethyl-
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Vapor Pressure

0.14 [mmHg]
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CAS No.

67-51-6
Record name 3,5-Dimethylpyrazole
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Synthesis routes and methods

Procedure details

When an equivalent amount of 3,5-dimethylpyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (3,5-dimethylpyrazole, Aldrich, 24%, C).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
3,5-Dimethylpyrazole
2-Imino-4-nitropyridin-1(2H)-ol
3,5-Dimethylpyrazole
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
3,5-Dimethylpyrazole
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
3,5-Dimethylpyrazole
2-Imino-4-nitropyridin-1(2H)-ol
3,5-Dimethylpyrazole
2-Imino-4-nitropyridin-1(2H)-ol
3,5-Dimethylpyrazole

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